molecular formula C13H14N2 B13877141 N-(isoquinolin-8-ylmethyl)cyclopropanamine

N-(isoquinolin-8-ylmethyl)cyclopropanamine

Cat. No.: B13877141
M. Wt: 198.26 g/mol
InChI Key: LAIVKLGPOANIJE-UHFFFAOYSA-N
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Description

N-(isoquinolin-8-ylmethyl)cyclopropanamine is a compound that features a cyclopropane ring attached to an isoquinoline moiety via a methylamine linker

Chemical Reactions Analysis

Types of Reactions

N-(isoquinolin-8-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

N-(isoquinolin-8-ylmethyl)cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(isoquinolin-8-ylmethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. For example, as an LSD1 inhibitor, it binds to the enzyme’s active site, preventing the demethylation of histone proteins and thereby affecting gene expression . This interaction can lead to changes in cellular processes and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

  • N-(quinolin-8-ylmethyl)cyclopropanamine
  • N-(quinolin-8-ylmethyl)cyclopropanamine derivatives

Uniqueness

N-(isoquinolin-8-ylmethyl)cyclopropanamine is unique due to its specific structural configuration, which combines the properties of both the isoquinoline and cyclopropane moieties. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound in scientific research.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

N-(isoquinolin-8-ylmethyl)cyclopropanamine

InChI

InChI=1S/C13H14N2/c1-2-10-6-7-14-9-13(10)11(3-1)8-15-12-4-5-12/h1-3,6-7,9,12,15H,4-5,8H2

InChI Key

LAIVKLGPOANIJE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC=CC3=C2C=NC=C3

Origin of Product

United States

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